2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine

Anti-inflammatory Carrageenin edema Structure-activity relationship

2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine (CAS 92616-38-1) is a synthetic heterocyclic small molecule belonging to the nicotinamido-s-triazine family. Structurally, it features a central 1,3,5-triazine core substituted at the 2-position with an amino group, at the 4-position with a nicotinamide group, and at the 6-position with a 6-benzyloxy-2-naphthyl moiety.

Molecular Formula C26H20N6O2
Molecular Weight 448.5 g/mol
CAS No. 92616-38-1
Cat. No. B12784014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine
CAS92616-38-1
Molecular FormulaC26H20N6O2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C4=NC(=NC(=N4)NC(=O)C5=CN=CC=C5)N
InChIInChI=1S/C26H20N6O2/c27-25-29-23(30-26(32-25)31-24(33)21-7-4-12-28-15-21)20-9-8-19-14-22(11-10-18(19)13-20)34-16-17-5-2-1-3-6-17/h1-15H,16H2,(H3,27,29,30,31,32,33)
InChIKeyVHZGMOWFCIAKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine (CAS 92616-38-1): Core Structural Identity and Class Context


2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine (CAS 92616-38-1) is a synthetic heterocyclic small molecule belonging to the nicotinamido-s-triazine family [1]. Structurally, it features a central 1,3,5-triazine core substituted at the 2-position with an amino group, at the 4-position with a nicotinamide group, and at the 6-position with a 6-benzyloxy-2-naphthyl moiety [2]. This compound was originally disclosed in a series of triazine derivatives developed for anti-inflammatory, analgesic, anti-allergic, and anti-thrombotic applications, and is characterized by an oral carrageenin edema inhibitory rate of 28.1% at 400 mg/kg in rats with no overt toxicity at 2000 mg/kg in mice [1].

Critical Substituent-Dependence of 2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine: Why Simple 'Class' Substitution is Inadequate


Nicotinamido-s-triazines cannot be substituted interchangeably because their anti-edema potency, safety margin, and physicochemical properties are exquisitely dependent on the nature and position of substituents on the naphthyl ring [1]. Even among close positional isomers, the carrageenin edema inhibitory rate at an oral dose of 400 mg/kg in rats varies from 19.4% (1-hydroxy analog) to 56.5% (2-fluoro analog), illustrating a nearly 3-fold range in in vivo efficacy [1]. The specific 6-benzyloxy-2-naphthyl substitution pattern on the triazine ring of CAS 92616-38-1 results in a distinct pharmacological and physicochemical profile that cannot be predicted or replaced by other benzyloxy regioisomers, methoxy analogs, or halo-substituted derivatives [1][2].

Quantitative Differentiation Evidence for 2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine (CAS 92616-38-1)


Anti-Edema Efficacy Advantage over the Unsubstituted Naphthyl Analog

The target compound (Example 23; R1=H, R2=6-benzyloxy, Y=nicotinoyl) demonstrates a 13.3% relative improvement in carrageenin edema inhibition compared to the unsubstituted naphthyl analog (Example 18; R1=H, R2=H, Y=nicotinoyl) under identical assay conditions [1]. This establishes that the 6-benzyloxy substituent confers a measurable efficacy gain over the base nicotinamido-s-triazine scaffold.

Anti-inflammatory Carrageenin edema Structure-activity relationship

Divergent Anti-Edema Profile of Positional Isomer: 6-Benzyloxy vs. 2-Benzyloxy Substitution

The anti-edema activity of the 6-benzyloxy-nicotinamido compound (28.1% inhibition) contrasts sharply with that of the 2-benzyloxy-diamino regioisomer (Example 10; R1=H, R2=2-benzyloxy, Y=H), which achieves 50.3% inhibition at the same dose [1]. Although the 2-benzyloxy analog lacks the nicotinamido group, this comparison highlights that the attachment point of the benzyloxy group on the naphthalene ring is a critical determinant of pharmacological outcome, precluding interchangeable use of regioisomers.

Regioisomerism Anti-edema activity Positional SAR

Comparative Toxicity Profile: Acute Safety at 2000 mg/kg Oral Dose

In an acute oral toxicity study in male mice, compound 23 (the 6-benzyloxy-2-naphthyl analog) produced no observable toxicity at a dose of 2000 mg/kg, alongside eight other representative compounds from the same series [1]. This places the compound in a cohort of low-acute-toxicity candidates, providing a baseline safety benchmark that distinguishes it from classical NSAIDs such as indomethacin, which exhibit significant gastrointestinal toxicity at therapeutic doses [1].

Acute toxicity Safety pharmacology Therapeutic index

High Thermal Stability (Melting Point 286-288°C) Relative to Close Analogs

The target compound melts at 286-288°C, which is substantially higher than structurally similar analogs such as the 2-benzyloxy diamino isomer (mp 228-229°C) and the 1-methoxy-4-nicotinamido analog (mp 208-209°C) [1][2]. This elevated melting point indicates strong crystalline lattice energy, which is often correlated with improved solid-state stability and resistance to thermal degradation during processing and storage.

Thermal stability Crystallinity Formulation

Disclosure of Multi-Functional Pharmacological Profile (Anti-inflammatory, Analgesic, Anti-allergic, Anti-thrombotic)

While quantitative data for all claimed activities are not provided for each individual compound, the patent explicitly states that the class of compounds—including the 6-benzyloxy-2-naphthyl example—possesses anti-edema, anti-inflammatory, analgesic, anti-pyretic, anti-allergic (reverse passive Arthus reaction inhibition), and anti-thrombotic (platelet coagulation inhibition) properties [1]. This polypharmacological potential distinguishes the series from single-mechanism anti-inflammatory agents.

Polypharmacology Therapeutic indication Platelet aggregation

Procurement-Relevant Application Scenarios for 2-Amino-4-nicotinamido-6-(6-benzyloxy-2-naphthyl)-s-triazine (CAS 92616-38-1)


Exploratory Anti-Inflammatory Lead Optimization with Defined SAR Starting Point

The compound serves as a quantitatively characterized starting point for structure-activity relationship (SAR) campaigns focused on nicotinamido-s-triazine anti-inflammatory agents. With a documented carrageenin edema inhibition of 28.1% at 400 mg/kg p.o. and a demonstrable improvement over the unsubstituted analog (24.8%), the 6-benzyloxy substitution pattern provides a concrete baseline for scaffold optimization [1]. The high melting point (286-288°C) and acute non-toxicity at 2000 mg/kg further support its suitability as a reference compound for chemical derivatization aimed at improving potency while retaining favorable physicochemical properties.

Regioisomer Selectivity Studies: 6-Benzyloxy vs. 2-Benzyloxy Pharmacophore Mapping

The sharply divergent bioactivity of the 6-benzyloxy (28.1% edema inhibition) and 2-benzyloxy (50.3% edema inhibition) regioisomers positions this compound as a critical tool for probing the spatial requirements of the target binding site(s) [1]. Procurement enables head-to-head comparative studies to elucidate whether the naphthyl substitution pattern influences target engagement, selectivity, or off-target profiles across related triazine-binding proteins.

Polypharmacology Probe for Concomitant Inflammation and Thrombosis Pathways

The patent class disclosure of anti-edema, analgesic, anti-allergic, and anti-thrombotic activities motivates investigation of this compound as a multi-pathway probe [1]. While individual target engagement data are lacking, the structural features of the 6-benzyloxy-nicotinamido scaffold provide a distinct entry point for chemical biology studies examining intersections between inflammatory signaling and platelet function, especially in cardiovascular inflammation models.

Comparative Toxicology Benchmarking Against Classical NSAIDs

Given its favorable acute safety profile (no toxicity at 2000 mg/kg p.o. in mice), this compound is suitable as a comparator in toxicology studies aimed at differentiating triazine-based anti-inflammatory agents from conventional NSAIDs that exhibit gastric and renal toxicity at therapeutic doses [1]. Its high thermal stability facilitates reproducible formulation and long-term study storage.

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